molecular formula C14H12N2O2S2 B3079962 4-isothiocyanato-N-(2-methylphenyl)benzenesulfonamide CAS No. 107920-20-7

4-isothiocyanato-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B3079962
CAS No.: 107920-20-7
M. Wt: 304.4 g/mol
InChI Key: VAALPGNGGFUCSA-UHFFFAOYSA-N
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Description

4-Isothiocyanato-N-(2-methylphenyl)benzenesulfonamide is a sulfonamide derivative featuring an isothiocyanate (-NCS) functional group at the para position of the benzene ring and a 2-methylphenyl substituent on the sulfonamide nitrogen. These compounds are typically explored for their biological activity, particularly as anticancer agents, due to the sulfonamide and isothiocyanate moieties’ known roles in enzyme inhibition and cytotoxicity .

Properties

IUPAC Name

4-isothiocyanato-N-(2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-11-4-2-3-5-14(11)16-20(17,18)13-8-6-12(7-9-13)15-10-19/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAALPGNGGFUCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Comparison with Similar Compounds

Table 2: Anticancer Activity of Selected Sulfonamide Derivatives

Compound Name Cancer Cell Line Tested IC₅₀ (μM) Reference Standard (5-FU IC₅₀)
4-Isothiocyanato-N-(quinoxalin-2-yl)benzenesulfonamide (73) Hep-G2 26.84 5-FU: 32.50 μM
4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide (9) HCT116 35 μg/mL (~35 μM) 5-FU: Not reported
4-Isothiocyanato-N-(2-methylphenyl)benzenesulfonamide Not tested N/A N/A

Key Observations:

  • Superior Activity: Compound 73, a quinoxalin-2-yl derivative, exhibits higher potency than 5-fluorouracil (5-FU) against Hep-G2 cells, likely due to enhanced DNA intercalation from the planar quinoxaline moiety .
  • Structure-Activity Relationship (SAR) : The isothiocyanate group enhances cytotoxicity compared to simple sulfonamides. For example, compound 9 (with a chloro-benzoylindole substituent) shows moderate activity against HCT116 cells, but its mechanism differs from isothiocyanate derivatives .

Physicochemical and Crystallographic Comparisons

  • Thermal Stability: Isothiocyanate derivatives like 4x exhibit melting points near 168–169°C, comparable to non-isothiocyanate analogs (e.g., compound I melts at ~150°C) .
  • Crystal Packing : N-(2-methylphenyl) derivatives form N—H···O hydrogen bonds in their crystal lattices, stabilizing the sulfonamide conformation . This contrasts with bulkier analogs (e.g., N-(4-methoxyphenyl) derivatives), where methoxy groups induce greater ring tilting (47.0° vs. 61.5° in N-(2-methylphenyl)benzenesulfonamide) .

Biological Activity

4-Isothiocyanato-N-(2-methylphenyl)benzenesulfonamide, also known as a sulfonamide derivative, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The unique structural features of this compound, including the isothiocyanate functional group, suggest a range of interactions with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O2S2C_{14}H_{12}N_2O_2S_2 with a molecular weight of approximately 304.39 g/mol. It contains an isothiocyanate group (-N=C=S) which is known for its reactivity towards nucleophiles, making it useful in various biochemical applications.

The biological activity of this compound primarily stems from the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and modulation of biological pathways. The mechanism involves:

  • Covalent Modification : The isothiocyanate can react with thiol groups in proteins, leading to changes in protein function.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in critical metabolic pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that compounds with isothiocyanate groups exhibit anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some studies have shown that sulfonamide derivatives can exhibit antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound may inhibit carbonic anhydrase (CA) enzymes, which are crucial for maintaining acid-base balance and are implicated in various diseases.

Case Studies and Research Findings

A few notable studies highlight the biological activity of related sulfonamide compounds:

  • Study on Antitumor Activity : A series of N-aryl-β-alanine derivatives were synthesized and tested for their binding affinity to carbonic anhydrases (CAs). The results indicated that certain sulfonamide derivatives demonstrated significant binding affinity and potential antitumor activity against mouse lymphoid leukemia models .
  • Perfusion Pressure Studies : Research evaluating the effects of benzenesulfonamides on perfusion pressure using isolated rat heart models showed that certain derivatives could significantly alter coronary resistance and perfusion pressure, suggesting cardiovascular implications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructureBiological Activity
4-Methoxyphenyl isothiocyanateStructureAnticancer, Antimicrobial
Phenyl isothiocyanateStructureAnticancer
4-Chlorophenyl isothiocyanateStructureEnzyme Inhibition

The presence of both an isothiocyanate group and a benzenesulfonamide structure in this compound contributes to its distinct reactivity profile compared to other compounds.

Q & A

Q. How does computational modeling predict the compound’s reactivity in aqueous vs. nonpolar environments?

  • Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water vs. chloroform) calculate solvation free energies and identify hydrolysis-prone sites (e.g., isothiocyanate → thiourea conversion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-isothiocyanato-N-(2-methylphenyl)benzenesulfonamide
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